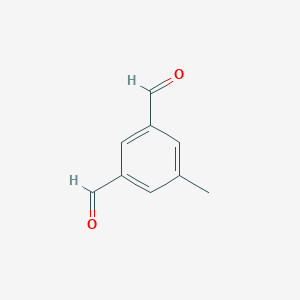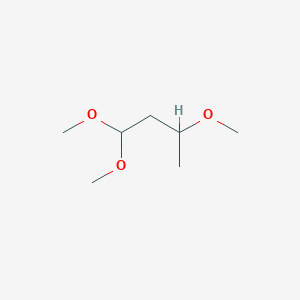
グリコリトコール酸 (ナトリウム塩)
概要
科学的研究の応用
リトコール酸グリシン (ナトリウム) は、幅広い科学研究に利用されています。
化学: 胆汁酸の分離と特定のための分析化学における標準物質として使用されます。
生物学: 胆汁酸の代謝における役割と肝臓機能への影響について研究されています。
医学: 潰瘍性大腸炎、非アルコール性脂肪性肝炎、原発性硬化性胆管炎などの肝臓および消化器疾患の診断と研究に使用されます。
作用機序
リトコール酸グリシン (ナトリウム) は、肝臓と腸の胆汁酸受容体とトランスポーターと相互作用することで、その効果を発揮します。 小腸の下部から吸収され、グリシンと抱合されて胆汁中への排泄を促進します。 この化合物は広く硫酸化されており、硫酸化されたリトコール酸は広く再吸収されず、循環しているリトコール酸のプールは小さく、代謝回転が速くなります。 .
類似の化合物との比較
類似の化合物
グリコリトコール酸: リトコール酸グリシンの非ナトリウム塩形。
リトコール酸: リトコール酸グリシンの母化合物。
ケノデオキシコール酸: 類似の性質を持つ別の胆汁酸代謝産物。
独自性
リトコール酸グリシン (ナトリウム) は、グリシン抱合構造を持つため、その溶解性が高まり、胆汁中への排泄が促進されます。 この性質により、肝臓および消化器疾患の診断と研究に特に役立ちます。 .
生化学分析
Biochemical Properties
Glycolithocholic acid (sodium) is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .
Cellular Effects
Glycolithocholic acid (sodium) has been found to be associated with a variety of hepatic and intestinal diseases . It has been shown to exert anti-inflammatory and anti-tumor effects under certain conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Glycolithocholic acid (sodium) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Glycolithocholic acid (sodium) has been observed to have temporal effects. For instance, serum Glycolithocholic acid 3-sulfate (GLCA-3S) levels were found to increase with age in children .
Dosage Effects in Animal Models
In animal models, the effects of Glycolithocholic acid (sodium) vary with different dosages . High concentrations of lithocholic acid, from which Glycolithocholic acid (sodium) is derived, have been found to induce oxidative stress and DNA damage, and promote tumor development .
Metabolic Pathways
Glycolithocholic acid (sodium) is involved in the metabolic pathways of bile acids, which are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
Glycolithocholic acid (sodium) is transported and distributed within cells and tissues. It goes through enterohepatic circulation along with other bile acids .
Subcellular Localization
It is known that bile acids, including Glycolithocholic acid (sodium), play a crucial role in maintaining intracellular homeostasis and energy balance .
準備方法
合成経路と反応条件
リトコール酸グリシン (ナトリウム) は、リトコール酸とグリシンメチルエステルから合成できます。 合成は、リトコール酸とグリシンとの抱合、続いて薄層クロマトグラフィーによる精製と鹸化を含む工程で行われます。 . グリシン抱合されたリトコール酸を水酸化ナトリウムで中和することにより、ナトリウム塩を得ます。 .
工業生産方法
リトコール酸グリシン (ナトリウム) の工業生産は、通常、結合型胆汁酸の分析と分離に高性能液体クロマトグラフィー (HPLC) を使用します。 この方法は、硫酸化および非硫酸化リトコールアミデートを同時に分離し、高純度と高収率を実現します。 .
化学反応の分析
反応の種類
リトコール酸グリシン (ナトリウム) は、次のようなさまざまな化学反応を起こします。
酸化: リトコール酸グリシン中のヒドロキシル基は、酸化されてケトンまたはアルデヒドを生成することができます。
還元: カルボニル基は、還元されてアルコールを生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルコールの生成。
類似化合物との比較
Similar Compounds
Glycolithocholic acid: The non-sodium salt form of lithocholylglycine.
Lithocholic acid: The parent compound of lithocholylglycine.
Chenodeoxycholic acid: Another bile acid metabolite with similar properties
Uniqueness
Lithocholylglycine (sodium) is unique due to its glycine-conjugated structure, which enhances its solubility and facilitates its excretion in bile. This property makes it particularly useful in the diagnosis and study of liver and gastrointestinal diseases .
特性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBJAKZKFBLIB-LGURPPGFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-methanone](/img/structure/B162602.png)







![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)



